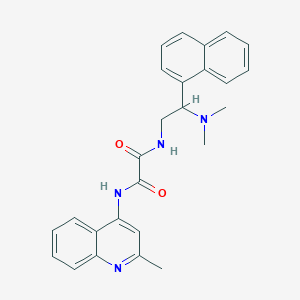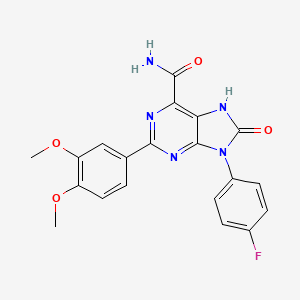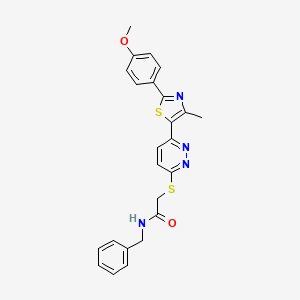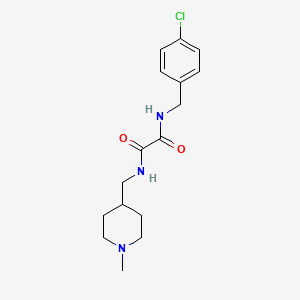
(3,3-Difluoropyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,3-Difluoropyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone” is a chemical compound1. Unfortunately, there is limited information available about this specific compound. However, it’s worth noting that similar compounds have been studied for their potential applications in medical and pharmaceutical research23.
Synthesis Analysis
The synthesis of “(3,3-Difluoropyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone” is not explicitly detailed in the available resources. However, similar compounds have been synthesized for research purposes3. The synthesis process often involves complex chemical reactions and requires specialized knowledge and equipment.Molecular Structure Analysis
The molecular structure of “(3,3-Difluoropyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone” is not explicitly provided in the available resources. However, similar compounds have been analyzed using techniques like X-ray crystallography4.Chemical Reactions Analysis
The specific chemical reactions involving “(3,3-Difluoropyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone” are not detailed in the available resources. However, similar compounds have been studied for their metabolic pathways, which involve hydroxylation, amide hydrolysis, N-dealkylation, and other reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,3-Difluoropyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone” are not explicitly provided in the available resources. However, similar compounds have been analyzed for their absorption, distribution, metabolism, and excretion5.Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis
- A study detailed the synthesis, crystal structure, and DFT analysis of boric acid ester intermediates with benzene rings, providing insight into their physicochemical properties through conformational analysis and molecular electrostatic potential investigations. Although not directly related to the compound , this research highlights the importance of structural analyses in understanding the properties of complex molecules (Huang et al., 2021).
Reactions with Nucleophiles
- Reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with mono- and difunctional nucleophiles led to the formation of various acyclic and heterocyclic derivatives, illustrating the potential for creating a wide range of compounds from pyridine-based precursors for different applications (Sokolov & Aksinenko, 2010).
Pharmacological Evaluation
- Novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were evaluated as TRPV4 antagonists, demonstrating potential therapeutic applications in pain management (Tsuno et al., 2017).
Material Science Applications
- A new difluoro aromatic ketone monomer was developed to prepare a series of poly(arylene ether sulfone)s, highlighting the role of such compounds in creating materials with desirable properties like hydroxide conductivity and alkaline stability, useful in various industrial applications (Shi et al., 2017).
Safety And Hazards
The safety and hazards associated with “(3,3-Difluoropyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone” are not explicitly detailed in the available resources. However, similar compounds have been studied for their safety profiles in the context of drug development5.
Direcciones Futuras
The future directions for research on “(3,3-Difluoropyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone” are not explicitly detailed in the available resources. However, similar compounds have been studied for their potential therapeutic applications, suggesting that further research could explore the potential uses of this compound3.
Propiedades
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c1-8-2-3-9(6-14-8)10(16)15-5-4-11(12,13)7-15/h2-3,6H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKZJUOMSKNYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluoropyrrolidin-1-yl)(6-methylpyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-((2-ethoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2976612.png)
![2-(4-fluorophenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2976615.png)
![2-[6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamido]propanamide](/img/structure/B2976616.png)






![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B2976627.png)
![N-[2-(cyclohexylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2976629.png)
![ethyl 4-[(E)-[2-(furan-2-yl)-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2976630.png)